molecular formula C16H16N2O3S B5732569 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5732569
M. Wt: 316.4 g/mol
InChI Key: YXQMKUXWDVMKJF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzodioxolylmethylene-piperidinyl-thiazolone and is synthesized through a complex chemical process. In We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. This compound has also been found to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and oxidative stress pathways.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been found to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. This compound has also been found to modulate the activity of certain neurotransmitters, which can affect mood, behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in laboratory experiments is its potential therapeutic applications. This compound has been found to possess a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, future research can focus on the optimization of the synthesis process for this compound, which can make it more accessible for laboratory experiments.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-(1-piperidinyl)thiazol-4(5H)-one with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as an anti-cancer agent.

properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-15-14(22-16(17-15)18-6-2-1-3-7-18)9-11-4-5-12-13(8-11)21-10-20-12/h4-5,8-9H,1-3,6-7,10H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMKUXWDVMKJF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

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